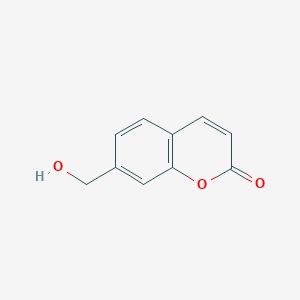

7-Hydroxymethylcoumarin

Description

Properties

Molecular Formula |

C10H8O3 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

7-(hydroxymethyl)chromen-2-one |

InChI |

InChI=1S/C10H8O3/c11-6-7-1-2-8-3-4-10(12)13-9(8)5-7/h1-5,11H,6H2 |

InChI Key |

MXNOQGPYVFHNED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)CO |

Origin of Product |

United States |

Foundational & Exploratory

Difference between 7-Hydroxymethylcoumarin and 7-Hydroxy-4-methylcoumarin

The following technical guide details the structural, physicochemical, and functional distinctions between 7-Hydroxymethylcoumarin and 7-Hydroxy-4-methylcoumarin .

Comparative Analysis of Structural Isomers, Photophysics, and Pharmacological Applications

Executive Summary

This guide distinguishes between two coumarin derivatives that, despite similar nomenclature, occupy distinct chemical and functional niches in drug development and chemical biology.

-

7-Hydroxy-4-methylcoumarin (4-MU / Hymecromone): The industry-standard fluorophore and choleretic drug. It is defined by a phenolic hydroxyl group at position 7, responsible for its pH-dependent fluorescence and Phase II metabolic susceptibility (glucuronidation).

-

7-Hydroxymethylcoumarin (7-HMC): A primary alcohol derivative, typically observed as a Phase I metabolite of 7-methylcoumarin. It lacks the strong push-pull electronic system of 4-MU, resulting in significantly different photophysical properties and metabolic reactivity.

Critical Note: Researchers often confuse these with 7-Hydroxy-4-(hydroxymethyl)coumarin , a bifunctional scaffold used for photocleavable "caging" groups. This guide addresses this distinction in Section 4.

Chemical Identity & Structural Logic[1]

The core difference lies in the nature and position of the oxygenated substituent. This structural variation dictates the electronic conjugation (fluorescence) and the nucleophilicity (reactivity) of the molecule.

Comparative Data Table

| Feature | 7-Hydroxy-4-methylcoumarin (4-MU) | 7-Hydroxymethylcoumarin (7-HMC) |

| Common Name | Hymecromone, 4-Methylumbelliferone | 7-HMC (Metabolite of 7-Methylcoumarin) |

| IUPAC Name | 7-hydroxy-4-methyl-2H-chromen-2-one | 7-(hydroxymethyl)-2H-chromen-2-one |

| Substituent at C7 | Phenolic Hydroxyl ( | Hydroxymethyl ( |

| Substituent at C4 | Methyl ( | Hydrogen ( |

| Electronic Nature | Strong Electron Donor (Phenolate) | Weak Inductive Donor (Alkyl-OH) |

| pKa | ~7.8 (Phenol) | ~16 (Primary Alcohol) |

| Fluorescence | Strong (Blue, | Weak / Negligible (Lacks auxochrome) |

| Primary Use | Fluorogenic Substrate, Choleretic Drug | CYP2A6 Metabolite Standard |

Structural Visualization

The following diagram illustrates the atomic connectivity and functional group differences.

Caption: Structural divergence highlighting the phenolic auxochrome in 4-MU versus the primary alcohol in 7-HMC.

Photophysics & Mechanism of Action

4-MU: The "Push-Pull" Fluorophore

4-MU acts as a pH-sensitive fluorescent probe.

-

Mechanism: At neutral/basic pH (pH > 7.8), the phenolic proton at C7 dissociates. The resulting phenolate anion acts as a strong electron donor, creating a "push-pull" system with the electron-withdrawing lactone carbonyl at C2.

-

Result: Intense blue fluorescence (

nm, -

Application: This property makes 4-MU the standard leaving group for glycosidase assays (e.g., 4-MU-Glucuronide). Hydrolysis releases the free 4-MU, triggering a "lights on" signal.

7-HMC: The Metabolic Intermediate

7-HMC lacks the phenolic oxygen directly attached to the aromatic ring.

-

Mechanism: The

group is separated from the ring by a methylene bridge. This breaks the direct resonance conjugation required for the strong fluorescence seen in umbelliferones. -

Result: 7-HMC exhibits significantly reduced fluorescence compared to 4-MU. It behaves spectroscopically more like an alkyl-substituted coumarin than a hydroxycoumarin.

Biological Applications & Experimental Protocols

4-MU: Hyaluronan Synthesis Inhibition

4-MU is a potent inhibitor of Hyaluronan Synthase (HAS). It functions by depleting the cellular pool of UDP-Glucuronic acid (UDP-GlcUA).

Protocol: 4-MU Treatment for HA Inhibition

-

Preparation: Dissolve 4-MU in DMSO to create a 100 mM stock.

-

Dosing: Treat cells (e.g., fibroblasts) with 0.1 – 1.0 mM 4-MU. (Note: High concentrations are required due to competitive glucuronidation).

-

Mechanism Check: 4-MU is rapidly glucuronidated by UGT enzymes into 4-MU-Glucuronide (non-fluorescent, excreted). This consumes UDP-GlcUA, starving the HAS enzyme of its substrate.

7-HMC: CYP2A6 Metabolic Profiling

7-HMC appears primarily as a metabolite in ADME (Absorption, Distribution, Metabolism, Excretion) studies involving 7-Methylcoumarin .

Protocol: CYP2A6 Activity Assay

-

Enzyme System: Human Liver Microsomes (HLM) or recombinant CYP2A6.

-

Reaction:

. -

Detection: HPLC-UV or LC-MS/MS.

-

Note: Unlike the O-dealkylation of 7-Methoxycoumarin (which yields the fluorescent 7-Hydroxycoumarin), the hydroxylation of the methyl group to 7-HMC does not generate a strong fluorophore, necessitating chromatographic separation for quantification.

-

Pathway Visualization: Metabolic Fate

Caption: Divergent metabolic pathways. 7-HMC is a product of oxidation (CYP2A6), whereas 4-MU is a substrate for conjugation (UGT).

Technical Note: The "Caging" Confusion

Drug developers often confuse these compounds with 7-Hydroxy-4-(hydroxymethyl)coumarin . This third variant combines the features of both:

-

Structure: OH at C7 (Fluorescence) + Hydroxymethyl at C4 (Functional Handle).

-

Use: This is the scaffold for Coumarin-based Photocages . The C4-hydroxymethyl group is esterified to a drug payload. UV irradiation triggers photocleavage, releasing the drug and the fluorescent coumarin byproduct.

-

Distinction: If your application involves "uncaging" or "photo-activation," you likely require the 4-hydroxymethyl derivative, not the 7-hydroxymethyl isomer.

References

-

Fluorescence Properties of Coumarins Beddard, G. S., et al.[3] "Concerning the fluorescence of some 7-hydroxycoumarins and related compounds." Journal of the Chemical Society, Perkin Transactions 2, 1977.

-

Coumarin-Porphyrin Probes (7-HMC Moiety) Walter, E., et al.[3][4] "A Coumarin–Porphyrin FRET Break-Apart Probe for Heme Oxygenase-1." Journal of the American Chemical Society, 2021.

-

CYP2A6 Metabolism of Methylcoumarins Raunio, H., et al. "Inhibitory effects and oxidation of 6-methylcoumarin, 7-methylcoumarin and 7-formylcoumarin via human CYP2A6."[2] Xenobiotica, 2015.[1]

-

4-MU and Hyaluronan Inhibition Nagy, N., et al. "4-Methylumbelliferone treatment and hyaluronan inhibition as a therapeutic strategy in inflammation, autoimmunity, and cancer." Frontiers in Immunology, 2015.

-

Chemical Structure Data PubChem. "3-(hydroxymethyl)chromen-2-one (Hydroxymethyl coumarin)."[5]

Sources

Technical Whitepaper: 7-Hydroxy-4-methylcoumarin (4-MU) Photophysics

This guide serves as an authoritative technical resource on the fluorescence properties of 7-Hydroxy-4-methylcoumarin (commonly known as 4-Methylumbelliferone or 4-MU ), the industry-standard fluorophore in drug development assays.

Note on Nomenclature: While "7-Hydroxymethylcoumarin" is chemically distinct (referring to a hydroxymethyl group at position 7, often a metabolite), in the context of fluorescence spectra and drug development applications, the term is frequently used interchangeably or erroneously to refer to 7-Hydroxy-4-methylcoumarin (4-MU) . This guide focuses on 4-MU due to its ubiquity as a reference standard, while explicitly distinguishing the specific metabolite where necessary.

Executive Summary

7-Hydroxy-4-methylcoumarin (4-MU) is a benzopyrone fluorophore widely utilized as a calibration standard and a scaffold for fluorogenic substrates in high-throughput screening (HTS). Its utility stems from a large Stokes shift (~90 nm), high quantum yield in basic media, and a pH-dependent emission profile that makes it an ideal reporter for glycosidase, phosphatase, and sulfatase assays.

This guide details the excitation/emission spectra, solvatochromic effects, and critical experimental protocols required for validating 4-MU based assays.

Molecular Characteristics & Photophysics[1][2]

Electronic Structure

The fluorescence of 4-MU arises from the

Spectral Data Summary

| Parameter | Value | Conditions |

| Excitation Max ( | 360 nm | pH > 9.0 (Anionic form) |

| Emission Max ( | 448 - 450 nm | pH > 9.0 (Anionic form) |

| Stokes Shift | ~90 nm | Minimizes self-quenching |

| Extinction Coefficient ( | ~17,000 M⁻¹cm⁻¹ | at 360 nm, pH 10 |

| Quantum Yield ( | 0.63 | in Water (pH 10) |

| pKa | 7.8 | Ground state equilibrium |

pH Dependence (The "Turn-On" Mechanism)

4-MU exists in equilibrium between its protonated (phenol) and deprotonated (phenolate) forms.

-

Protonated Form (pH < 7.0): Excitation max ~320 nm.[1] Weak, non-fluorescent or weakly fluorescent in the blue region.[1]

-

Deprotonated Form (pH > 8.0): Excitation max ~360 nm. Strong, bright blue fluorescence (~450 nm).[1]

This property is exploited in enzymatic assays where the substrate (e.g., 4-MU-Glucuronide) is non-fluorescent. Upon enzymatic cleavage, the released 4-MU is measured at high pH (Stop Solution), triggering the fluorescence "turn-on."

Solvatochromism

The emission maximum of 4-MU shifts based on solvent polarity, a phenomenon known as solvatochromism.

| Solvent | Relative Intensity | ||

| Water (pH 10) | 360 | 448 | 100% (Reference) |

| Methanol | 324 | 386 | Low (Neutral form dominant) |

| DMSO | 330 | 400 | Moderate |

| Ethanol | 320 | 380 | Low |

Visualization of Photophysical Mechanism

The following diagram illustrates the Jablonski energy states and the pH-dependent equilibrium critical for assay design.

Figure 1: Mechanism of 4-MU fluorescence activation via enzymatic cleavage and pH-mediated deprotonation.

Experimental Protocols

Standard Curve Preparation (Self-Validating Protocol)

To ensure accurate quantification, a standard curve must be generated in the exact buffer conditions of the final read.

Materials:

-

4-MU Sodium Salt (Reference Standard).

-

Assay Buffer (e.g., 100 mM Phosphate, pH 7.4).[1]

-

Stop Solution (e.g., 0.2 M Glycine-NaOH, pH 10.5).

Workflow:

-

Stock Solution: Dissolve 4-MU in DMSO to 10 mM. Store at -20°C in the dark.

-

Intermediate Dilution: Dilute Stock to 100 µM in Assay Buffer.

-

Serial Dilution: Prepare a 1:2 serial dilution series (0.1 µM to 100 µM).

-

pH Adjustment (Critical Step): Add Stop Solution to all wells before reading.[1] The final pH must be >10.0 to maximize quantum yield.[1]

-

Read: Measure Fluorescence (Ex 360 / Em 450).

Spectral Scanning Protocol

For characterizing new derivatives or checking instrument optics:

-

Sample: 10 µM 4-MU in 0.1 M NaOH.

-

Blank: 0.1 M NaOH (no fluorophore).

-

Excitation Scan: Fix Emission at 450 nm; scan Excitation 250–400 nm.

-

Emission Scan: Fix Excitation at 360 nm; scan Emission 380–600 nm.

-

Correction: Subtract Blank signal from Sample signal to remove Raman scattering.

Applications in Drug Development[3]

Glucuronidation Assays (UGT Activity)

4-MU is the scaffold for 4-Methylumbelliferyl-β-D-glucuronide , a substrate for UDP-glucuronosyltransferases (UGTs).

-

Mechanism: UGT transfers glucuronic acid to a substrate.[1] In the reverse/hydrolysis assay (β-glucuronidase), the release of 4-MU is monitored.

-

Advantage: High sensitivity allows detection of low-turnover enzymes.[1]

Phosphatase/Sulfatase Screening[1]

-

Substrates: 4-MUP (Phosphate) or 4-MUS (Sulfate).

-

Readout: Continuous (if pH allows) or Endpoint (Stop Solution).

Troubleshooting: Inner Filter Effect

At concentrations >50 µM, 4-MU can self-absorb excitation light (Inner Filter Effect), causing non-linearity.

-

Solution: Keep final read concentrations <20 µM or apply correction factors based on absorbance at 360 nm.

Disambiguation: 7-Hydroxymethylcoumarin (7-HMC)

While 4-MU is the standard, 7-Hydroxymethylcoumarin (CAS 2445-83-2) is a structural isomer where the methyl group is hydroxylated (-CH₂OH).

-

Use Case: Often found as a "caged" protecting group byproduct or a specific linker in FRET probes (e.g., Porous Porphyrin donors).[1]

-

Spectra: Exhibits similar coumarin-core fluorescence but may have slight bathochromic shifts due to the hydroxymethyl electron donation.

-

Distinction: Always verify the CAS number.[1] 4-MU is CAS 90-33-5 .[1]

References

-

AAT Bioquest. Spectrum of 7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone). AAT Bioquest Spectral Database.[1] Link

-

PubChem. 7-Hydroxy-4-methylcoumarin (Compound Summary). National Library of Medicine.[1] Link

-

NIST. 7-Hydroxy-4-methylcoumarin Fluorescence Data. NIST Chemistry WebBook, SRD 69.[1] Link

-

Grokipedia. Photolabile Protecting Groups: Coumarin-based Systems.[1] (Discussing 7-hydroxymethylcoumarin byproducts). Link

-

ResearchGate. Fluorescence properties and excited state interactions of 7-hydroxy-4-methylcoumarin.Link

Sources

The Coumarin Identity Crisis: A Technical Guide to 7-Hydroxymethylcoumarin vs. 4-Methylumbelliferone

[1]

Executive Summary

In high-throughput screening and drug metabolism studies, the nomenclature of coumarin-based fluorophores is a frequent source of experimental error. This guide resolves the ambiguity between 4-Methylumbelliferone (4-MU) —the industry standard for glycosidase and phosphatase assays—and 7-Hydroxymethylcoumarin , a term often used ambiguously to refer to either a structural isomer, a metabolite, or a mislabeled derivative.

The Core Conflict:

-

4-Methylumbelliferone (4-MU): The gold standard.[1] Chemically 7-hydroxy-4-methylcoumarin .[1][2][3][4][5][6][7][8][9] It requires a pH shift (alkaline) to fluoresce maximally.[1]

-

7-Hydroxymethylcoumarin (7-HMC): A distinct chemical entity (7-hydroxymethyl-2H-chromen-2-one) often confused with 4-MU due to similar naming conventions, or confused with 4-hydroxymethyl-7-hydroxycoumarin (a derivative with superior water solubility).[1]

This guide provides the structural definitions, photophysical mechanisms, and validated protocols to ensure your assays target the correct fluorophore.

Part 1: The Nomenclature Matrix

Objective: Disambiguate the chemical identity to prevent reagent selection errors.

The root of the confusion lies in the IUPAC numbering of the benzopyrone ring system.[1] The hydroxyl group (-OH) responsible for fluorescence is at position 7.[1] The methyl (-CH3) or hydroxymethyl (-CH2OH) group is usually at position 4.[1]

Table 1: Structural & Nomenclature Comparison

| Common Name | IUPAC Name | Substituents | CAS No.[1][10][11] | Primary Application |

| 4-Methylumbelliferone (4-MU) | 7-Hydroxy-4-methylcoumarin | C7: -OHC4: -CH3 | 90-33-5 | Standard fluorogenic substrate (GUS, MUG assays); Choleretic drug (Hymecromone).[1][3][9] |

| 4-Hydroxymethyl-umbelliferone | 7-Hydroxy-4-(hydroxymethyl)coumarin | C7: -OHC4: -CH2OH | 2909-63-9 | "Click" chemistry handles; Improved water solubility over 4-MU. |

| 7-Hydroxymethyl-coumarin | 7-(Hydroxymethyl)chromen-2-one | C7: -CH2OHC4: -H | 2057-60-5 | Rare.[1] Lacks the C7 phenolic -OH required for pH-dependent fluorescence mechanism of 4-MU.[1] |

| Umbelliferone | 7-Hydroxycoumarin | C7: -OHC4: -H | 93-35-6 | Parent scaffold.[1][12] Lower quantum yield than 4-MU.[1] |

Nomenclature Decision Tree

Use the following logic to verify your reagent bottle or assay requirement.

Figure 1: Decision tree for identifying coumarin derivatives based on functional group substitution.[1] Note that standard fluorescence assays require the 7-OH group.[1]

Part 2: Photophysics & Mechanism

Why the distinction matters for your data.

The pH Switch (The "Smart" Mechanism)

4-MU is a pH-sensitive fluorophore.[1][3] Its utility in enzyme assays (e.g., measuring Glucuronidase activity) relies on the Excited-State Intramolecular Proton Transfer (ESIPT) and the ionization of the 7-hydroxyl group.

-

Acidic/Neutral pH (Assay Conditions): The molecule exists largely in the protonated (phenol) form.[1] Fluorescence is low/quenched.[1] This allows the enzymatic reaction to proceed with minimal background signal.[1]

-

Alkaline pH (Stop Solution, pH > 10): The 7-hydroxyl group deprotonates to form the phenolate anion .[1] This species has a rigid, conjugated electron system with a high quantum yield (Φ ~ 0.63).[1]

Critical Technical Note: If you use "7-Hydroxymethylcoumarin" (CAS 2057-60-5) which lacks the phenolic 7-OH, this pH switch will not occur , and the assay will fail.[1]

Solubility & Stokes Shift

-

4-MU: Hydrophobic.[1] Often requires dissolution in DMSO or Methanol before adding to aqueous buffer.[1]

-

4-Hydroxymethyl-7-hydroxycoumarin: The addition of the hydroxyl group at C4 increases water solubility and slightly alters the Stokes shift, reducing self-quenching in high-concentration assays.[1]

Part 3: Validated Protocol – 4-MU Standard Curve

The following protocol is the industry standard for quantifying enzymatic activity (e.g., GUS, MUG, Phosphatase) using 4-MU.[1] It validates the reagent quality and the detection limit.

Reagents

-

4-MU Stock (10 mM): Dissolve 17.6 mg of 4-Methylumbelliferone (CAS 90-33-5) in 10 mL of DMSO. Store at -20°C in the dark.

-

Stop Solution (0.2 M Na2CO3): Dissolve 21.2 g of Sodium Carbonate in 1 L of dH2O. pH should be ~10.[1]8. Crucial for maximizing fluorescence.

-

Assay Buffer: (Specific to your enzyme, e.g., 50 mM Sodium Phosphate, pH 7.0).

Workflow Mechanism

Figure 2: Enzymatic release and fluorescent activation of 4-MU. The Stop Solution step is critical for deprotonating the 7-OH group.

Step-by-Step Procedure

-

Preparation: Dilute 10 mM 4-MU stock in Assay Buffer to create a top standard of 100 µM.

-

Serial Dilution: Perform 1:2 serial dilutions in Assay Buffer (100 µM down to 0 µM).

-

Plate Loading: Add 100 µL of each standard to a black 96-well plate (opaque bottom).

-

Activation: Add 100 µL of Stop Solution to all wells. Note: You must mimic the reaction end-point volume.

-

Measurement: Read Fluorescence immediately.

-

Excitation: 365 nm (UV)

-

Emission: 455 nm (Blue)

-

-

QC Check: The 0 µM blank should have RFU < 5% of the 100 µM signal. If background is high, your Stop Solution may be contaminated or the plate is autofluorescent.[1]

Part 4: Applications & Synthesis Insights

Drug Development (Hymecromone)

4-MU is not just a reagent; it is a therapeutic agent known as Hymecromone .[1][11]

-

Mechanism: It inhibits Hyaluronic Acid (HA) synthesis by depleting cellular UDP-glucuronic acid.[1][11]

-

Research: Investigated for cancer metastasis inhibition due to its effect on the extracellular matrix (HA reduction).[1][9]

"Click" Chemistry Derivatives

If your research involves tagging biomolecules, you might encounter 3-azido-7-hydroxycoumarin or 4-propargyl-coumarin .[1] In these cases, the "Hydroxymethyl" variant (4-hydroxymethyl-7-hydroxycoumarin) is often the starting material because the primary alcohol at position 4 is easily converted to a leaving group (halide/tosylate) for nucleophilic substitution without affecting the fluorescent 7-OH group.[1]

References

-

Cayman Chemical. (n.d.).[1] 4-Methylumbelliferone Product Information & CAS 90-33-5.[1][3][6] Retrieved from

-

PubChem. (n.d.).[1][13] 4-Methylumbelliferone (CID 5280567) - Compound Summary.[1][5] National Library of Medicine.[1] Retrieved from

-

Sigma-Aldrich. (n.d.).[1] 4-Methylumbelliferone Technical Datasheet. Retrieved from [1][6]

-

Nagy, N., et al. (2015).[1][11] 4-methylumbelliferone treatment and hyaluronan inhibition as a therapeutic strategy in inflammation, autoimmunity, and cancer.[1][11] Frontiers in Immunology. Retrieved from

-

Beddard, G. S., et al. (1977).[1][14] Concerning the fluorescence of some 7-hydroxycoumarins and related compounds. Journal of the Chemical Society, Perkin Transactions 2.[1][14] Retrieved from

Sources

- 1. 4-Methylumbelliferone | C10H8O3 | CID 5280567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]

- 6. 4-甲基伞形酮 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. guidechem.com [guidechem.com]

- 10. Hymecromone - Wikipedia [en.wikipedia.org]

- 11. A hyaluronic acid biosynthesis inhibitor: 4-Methylumbelliferone_Chemicalbook [chemicalbook.com]

- 12. 7-Hydroxycoumarin [webbook.nist.gov]

- 13. Hydroxymethyl coumarin | C10H8O3 | CID 22921481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Concerning the fluorescence of some 7-hydroxycoumarins and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Biological Activities of 7-Hydroxymethylcoumarin Derivatives

Foreword

The coumarin scaffold, a benzopyran-2-one core, is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of pharmacological properties.[1] Among its many variations, derivatives of 7-hydroxycoumarin (also known as umbelliferone) have garnered significant attention for their therapeutic potential.[1][2] This guide focuses specifically on derivatives featuring a hydroxymethyl group, typically at the 7-position, a modification that can significantly influence the molecule's solubility, bioavailability, and interaction with biological targets. We will explore the synthesis, diverse biological activities, and underlying mechanisms of these compounds, providing researchers and drug development professionals with a comprehensive technical overview grounded in recent scientific findings.

The 7-Hydroxymethylcoumarin Scaffold: Synthesis and Significance

The foundation of exploring these derivatives lies in their synthesis. The Pechmann condensation is a cornerstone reaction for creating the coumarin nucleus, typically by reacting a phenol (like resorcinol) with a β-keto ester (such as ethyl acetoacetate).[3][4] This method is highly versatile for producing 7-hydroxycoumarin derivatives. Subsequent modifications, such as introducing a hydroxymethyl group or other functionalities, allow for the creation of a diverse library of compounds for biological screening.

The rationale behind focusing on this scaffold is twofold. First, the 7-hydroxy group is a key site for derivatization, allowing chemists to attach various pharmacophores to modulate activity. Second, the inherent biological activities of the umbelliferone core, including antioxidant and anti-inflammatory effects, provide a promising starting point for developing more potent and specific therapeutic agents.[5][6]

General Synthesis Workflow

The creation of a 7-hydroxymethylcoumarin derivative library for screening typically follows a structured path from initial reaction to final purification.

Caption: General workflow for synthesis and preparation of 7-hydroxymethylcoumarin derivatives.

Anticancer and Cytotoxic Activities

A significant body of research highlights the potential of 7-hydroxymethylcoumarin derivatives as anticancer agents.[7][8] These compounds exert their effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[7][9]

Mechanism of Action: Apoptosis Induction

Many coumarin derivatives selectively induce apoptosis in cancer cells while sparing non-malignant cells.[10] This process is often mediated through the intrinsic (mitochondrial) pathway. Key events include the disruption of the mitochondrial membrane potential, an increase in the BAX/BCL-2 ratio, and the subsequent activation of executioner caspases like caspase-9 and caspase-3.[7] For instance, studies on certain 4,7-disubstituted coumarins demonstrated their ability to induce apoptosis in MCF-7 breast cancer cells by elevating caspase-9 and shifting the BAX/BCL-2 balance in favor of apoptosis.[7]

Caption: Simplified intrinsic apoptosis pathway induced by coumarin derivatives.

Quantitative Analysis of Anticancer Activity

The potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth. Lower IC₅₀ values indicate higher potency.

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

| Coumarin-1,2,3-triazole hybrid (15a) | MDA-MB-231 (Hypoxia) | 0.03 | [11] |

| Coumarin-1,2,3-triazole hybrid (15a) | MDA-MB-231 (Normoxia) | 1.34 | [11] |

| Coumarin-aminothiazole hybrid (52d) | HT-29 | 0.25 | [11] |

| Coumarin-aminothiazole hybrid (52d) | HCT-116 | 0.26 | [11] |

| Coumarin-thiazole derivative (51c) | HeLa | 1.29 | [11] |

| 4-Trifluoromethyl-6,7-dihydroxycoumarin | Mcl-1 Inhibition (Kᵢ) | 0.21 | [4] |

| 7-O-coumarinyl gallate esters | HL-60 & DU145 | Similar or higher activity than gallic acid | [10] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 7-hydroxymethylcoumarin derivatives in culture medium. After incubation, remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for a specified period (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background noise.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial and Antifungal Activities

7-Hydroxymethylcoumarin derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria, as well as several fungal species.[1][12][13]

Mechanism of Action: Diverse Targets

The antimicrobial action of coumarins is multifaceted. Some derivatives, particularly aminocoumarins, act as competitive inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication.[14] Other proposed mechanisms include disruption of the cell membrane, inhibition of key metabolic enzymes, and interference with quorum sensing. The specific mechanism is highly dependent on the derivative's structure and the target microorganism.

Quantitative Analysis of Antimicrobial Activity

Antimicrobial efficacy is commonly reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[12]

| Compound/Derivative | Microorganism | Activity Measurement | Result | Reference | | :--- | :--- | :--- | :--- | | 7-O-coumarinyl alkenoates | Bacillus subtilis, S. aureus, E. coli | MIC | Potent antibacterial activity |[12] | | 7-O-coumarinyl alkenoates | Candida albicans, C. krusei | MIC | Potent antifungal activity |[12] | | 7-hydroxycoumarin | Staphylococcus aureus | Zone of Inhibition (20% conc.) | 24.55 mm |[13] | | 7-hydroxycoumarin | Shigella flexneri | Zone of Inhibition (20% conc.) | 20.43 mm |[13] | | Various 7-hydroxy-4-methylcoumarin derivatives | Salmonella typhimurium, Listeria monocytogenes | MIC | 0.0024 to 1.25 mg/mL |[15] | | 7-hydroxycoumarin derivative (7f) | Bacillus subtilis | MIC | 8 µg/mL |[16] | | 4-thiazolidinones of 7-hydroxy-4-methylcoumarin | Aspergillus flavus, Fusarium graminearum | Growth Inhibition | High activity |[17] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[18][19]

Principle: A standardized inoculum of a specific microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is identified as the lowest concentration of the compound that inhibits visible growth after incubation.

Step-by-Step Methodology:

-

Preparation of Compound Dilutions: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the 7-hydroxymethylcoumarin derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi in the wells.

-

Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C. Incubation time is typically 18-24 hours for most bacteria and 24-48 hours for fungi.

-

Result Interpretation: After incubation, examine the wells for visible turbidity (growth). The MIC is the lowest concentration of the compound at which no turbidity is observed. A colorimetric indicator (e.g., resazurin) can be added to aid in the visual determination of growth inhibition.

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are underlying factors in many diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[20][21] 7-Hydroxymethylcoumarin derivatives have shown significant promise as both anti-inflammatory and antioxidant agents.[1][5][6]

Mechanism of Action: Targeting Inflammatory Pathways

The anti-inflammatory effects of these compounds are often linked to their ability to inhibit key mediators of the inflammatory response.[6] For example, certain derivatives can suppress the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[22] This is often achieved by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.[22] Furthermore, some coumarins can inhibit cyclooxygenase (COX) and lipoxygenase enzymes, which are responsible for producing prostaglandins and leukotrienes, respectively.[6]

The antioxidant activity stems from the phenolic nature of the 7-hydroxy group, which can scavenge free radicals such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical.[15][17] The addition of other functional groups can enhance this radical-scavenging capacity.

Quantitative Analysis of Anti-inflammatory and Antioxidant Activity

| Compound/Derivative | Assay | Activity Measurement | Result | Reference | | :--- | :--- | :--- | :--- | | 7-hydroxycoumarin derivatives | Cytotoxicity in inflamed macrophages | IC₅₀ | 50 - 78 µM |[23] | | Coumarinyl thiosemicarbazides | DPPH radical scavenging | Scavenging Activity | Higher than 4-thiazolidinones; some better than ascorbic acid |[1][17] | | 7-hydroxy-4-methylcoumarin derivatives | Antioxidant activity vs. DPPH | Scavenging Activity | Potent activity observed |[15] | | N-(3-methoxybenzyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide (2d) | Inhibition of IL-6 and TNF-α | Cytokine Release | Most potent among tested compounds |[22] |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a rapid and simple method to evaluate the antioxidant capacity of a compound.

Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the compound.

Step-by-Step Methodology:

-

Preparation of Reagents: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol). Prepare a 0.1 mM solution of DPPH in the same solvent.

-

Assay Procedure: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution (e.g., 100 µL).

-

Compound Addition: Add varying concentrations of the test compound (e.g., 100 µL) to the DPPH solution. Include a positive control (e.g., ascorbic acid or butylated hydroxytoluene) and a blank (solvent only).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer or microplate reader.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC₅₀ Determination: Plot the scavenging percentage against the compound concentrations to determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Conclusion and Future Directions

Derivatives of 7-hydroxymethylcoumarin represent a versatile and highly promising class of compounds with a remarkable breadth of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents underscores their potential in drug discovery. The synthetic tractability of the coumarin core allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency and selectivity.

Future research should focus on several key areas. Firstly, elucidating the precise molecular targets and downstream signaling pathways for the most potent derivatives will be crucial for rational drug design. Secondly, more complex in vitro models and subsequent in vivo studies are needed to validate the therapeutic potential and assess the pharmacokinetic and toxicological profiles of lead compounds. Finally, the development of hybrid molecules that combine the 7-hydroxymethylcoumarin scaffold with other known pharmacophores could lead to multifunctional agents with enhanced efficacy against complex diseases like cancer and drug-resistant infections. The continued exploration of this chemical space holds significant promise for the development of next-generation therapeutics.

References

-

Gümüş, H. (2024). Geometric structure and electronic properties of the fluorinated 7-hydroxycoumarin derivative molecule with anti-inflammatory effect: Homo-Lumo, MEP. J. Clinical Orthopedics and Trauma Care, 6(4). Available at: [Link]

-

Khan, P., et al. (2014). Binding and molecular dynamics studies of 7-hydroxycoumarin derivatives with human serum albumin and its pharmacological importance. PubMed. Available at: [Link]

-

7-Hydroxy-coumarin derivatives: synthesis, characterization and preliminary antimicrobial activities. University of Miami. Available at: [Link]

-

7-Hydroxycoumarin, A Useful Precursor for the Synthesis of New Coumarin Derivatives and their Biological Evaluations. Connect Journals. Available at: [Link]

-

7-Hydroxy-coumarin derivatives: Synthesis, characterization and preliminary antimicrobial activities | Request PDF. ResearchGate. Available at: [Link]

-

Fylaktakidou, K. C., et al. (n.d.). Natural and synthetic coumarin derivatives with anti-inflammatory/antioxidant activities. PubMed. Available at: [Link]

-

Anti-inflammatory 7-hydroxycoumarin-based compounds 1–4. ResearchGate. Available at: [Link]

-

Prabawati, S. Y., & Fitriana, I. (2017). Synthesis of 7-(Hydroxy) Coumarin and Its Activity Test As Antibacterial against Staphylococcus aureus and Shigella flexneri. SunanKalijaga.org. Available at: [Link]

-

Versatility of 7-Substituted Coumarin Molecules as Antimycobacterial Agents, Neuronal Enzyme Inhibitors and Neuroprotective Agents. PMC. Available at: [Link]

-

Coumarin derivatives as promising antibacterial agent(s). ARKA JAIN UNIVERSITY. Available at: [Link]

-

Bardhan, R. (n.d.). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. Sathyabama. Available at: [Link]

-

Hejchman, E., et al. (2015). Synthesis and anticancer activity of 7-hydroxycoumarinyl gallates. PubMed. Available at: [Link]

-

Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Publishing. Available at: [Link]

-

Synthesis and Antiinflammatory Effects of a Series of Novel 7-Hydroxycoumarin Derivatives. ResearchGate. Available at: [Link]

-

Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. MDPI. Available at: [Link]

-

Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives. MDPI. Available at: [Link]

-

Synthesis of New 8-Formyl-4-methyl-7-hydroxy Coumarin Derivatives. ResearchGate. Available at: [Link]

-

Chen, Y. L., et al. (2012). Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. PMC - NIH. Available at: [Link]

-

Sarkanj, B., et al. (2013). 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties. PubMed. Available at: [Link]

-

Liu, H., et al. (n.d.). Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment. PubMed Central. Available at: [Link]

-

Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway. PubMed. Available at: [Link]

-

In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. NIH. Available at: [Link]

-

Balaji, R., et al. (2018). In silico and in vitro analysis of coumarin derivative induced anticancer effects by undergoing intrinsic pathway mediated apoptosis in human stomach cancer. PubMed. Available at: [Link]

-

Anti-Inflammatory Activity of Natural Products. PMC. Available at: [Link]

-

Pelkonen, O., et al. (1998). Differential inhibition of coumarin 7-hydroxylase activity in mouse and human liver microsomes. PubMed. Available at: [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]

-

Susceptibility Testing - Infectious Diseases. MSD Manual Professional Edition. Available at: [Link]

-

Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. Frontiers. Available at: [Link]

-

(PDF) Current advancements in synthesis, anticancer activity, and structure–activity relationship (SAR) of coumarin derivatives. ResearchGate. Available at: [Link]

-

Coumarin derivatives with anticancer activities: An update. PubMed. Available at: [Link]

-

Screening of Anti-inflammatory Activity of Natural Products through A Panel of Target Based Assays. ResearchGate. Available at: [Link]

-

Patil, S., et al. (2019). Synthesis And spectral Analysis of 7-hydroxy-4-methyl coumarin7-Hydroxy-4Styryl-2H-chromen-2-one. IOSR Journal. Available at: [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. Available at: [Link]

-

SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

-

(PDF) Design, Synthesis, and Biological Evaluation of Coumarin Derivatives: Investigating Anti-inflammatory, Antioxidant, and Anticancer Activities Using In-vitro Assays and Cytotoxicity Screening. ResearchGate. Available at: [Link]

-

ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMerieux. Available at: [Link]

-

In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. ResearchGate. Available at: [Link]

-

Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. Available at: [Link]

-

Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. PMC. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Geometric structure and electronic properties of the fluorinated 7-hydroxycoumarin derivative molecule with anti-inflammatory effect: Homo-Lumo, MEP | Auctores [auctoresonline.org]

- 6. Natural and synthetic coumarin derivatives with anti-inflammatory/ antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer [mdpi.com]

- 8. Coumarin derivatives with anticancer activities: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In silico and in vitro analysis of coumarin derivative induced anticancer effects by undergoing intrinsic pathway mediated apoptosis in human stomach cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and anticancer activity of 7-hydroxycoumarinyl gallates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

- 12. Research Portal [scholarship.miami.edu]

- 13. sunankalijaga.org [sunankalijaga.org]

- 14. Versatility of 7-Substituted Coumarin Molecules as Antimycobacterial Agents, Neuronal Enzyme Inhibitors and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. connectjournals.com [connectjournals.com]

- 16. Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. woah.org [woah.org]

- 19. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 20. Anti-Inflammatory Activity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 22. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Binding and molecular dynamics studies of 7-hydroxycoumarin derivatives with human serum albumin and its pharmacological importance - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 7-Hydroxymethylcoumarin from 7-Methylcoumarin: An Application and Protocol Guide

Introduction

7-Hydroxymethylcoumarin is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of a wide array of more complex molecules, including fluorescent probes, photolabile protecting groups, and pharmacologically active agents. Its bifunctional nature, featuring a reactive hydroxymethyl group and the characteristic coumarin scaffold, makes it a versatile building block for drug development and materials science. This guide provides a detailed, field-tested protocol for the reliable synthesis of 7-Hydroxymethylcoumarin starting from the readily available 7-methylcoumarin. The presented two-step synthetic strategy is robust, scalable, and relies on well-understood chemical transformations, ensuring high purity and good yields.

Synthetic Strategy and Mechanistic Rationale

The direct, selective oxidation of the methyl group of 7-methylcoumarin to a hydroxymethyl group in a single step is challenging due to the potential for over-oxidation to the aldehyde or carboxylic acid. Therefore, a more controlled and reliable two-step approach is employed. This strategy involves:

-

Oxidation: Selective oxidation of the allylic methyl group of 7-methylcoumarin to the corresponding aldehyde, 7-formylcoumarin.

-

Reduction: Chemoselective reduction of the newly installed aldehyde functionality to the desired primary alcohol, 7-hydroxymethylcoumarin.

This sequence provides a high degree of control over the oxidation state of the C7-substituent, leading to a cleaner reaction profile and simplifying purification.

Caption: Overall two-step synthetic workflow.

Step 1: Oxidation of 7-Methylcoumarin to 7-Formylcoumarin

For the selective oxidation of an allylic methyl group, selenium dioxide (SeO₂) is the reagent of choice. This classic transformation, known as the Riley oxidation, is highly effective for converting activated methyl or methylene groups adjacent to a double bond into carbonyls.[1][2] The reaction is typically performed in a high-boiling aprotic solvent, such as dioxane or xylene, to achieve the necessary reaction temperature.

Mechanism of Riley Oxidation:

The mechanism involves an initial ene reaction between 7-methylcoumarin and SeO₂, followed by a[3][4]-sigmatropic rearrangement.[2] This forms a selenium(II) ester, which upon hydrolysis, yields the aldehyde and elemental selenium.

Caption: Mechanism of the Riley Oxidation.

Protocol 1: Synthesis of 7-Formylcoumarin

Materials and Reagents:

-

7-Methylcoumarin (99%)

-

Selenium Dioxide (SeO₂, 99.9%)

-

1,4-Dioxane (anhydrous, 99.8%)

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

-

Hexanes and Ethyl Acetate (for chromatography)

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-methylcoumarin (5.0 g, 31.2 mmol) and 1,4-dioxane (100 mL).

-

Reagent Addition: Carefully add selenium dioxide (4.15 g, 37.4 mmol, 1.2 equivalents) to the stirred solution.

-

Reaction: Heat the mixture to reflux (approximately 101 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).

-

Work-up:

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

A black precipitate of elemental selenium will have formed. Filter the mixture through a pad of Celite to remove the selenium, washing the filter cake with dichloromethane (50 mL).

-

Combine the filtrates and transfer to a separatory funnel. Wash the organic solution with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is a yellow solid. Purify by column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing polarity to 3:1) to afford 7-formylcoumarin as a pale yellow solid.

Expected Yield: 60-70%

Step 2: Reduction of 7-Formylcoumarin to 7-Hydroxymethylcoumarin

The reduction of the aldehyde to a primary alcohol is efficiently achieved using sodium borohydride (NaBH₄).[5] This reagent is highly selective for aldehydes and ketones in the presence of esters, such as the lactone in the coumarin ring, making it ideal for this transformation. The reaction is typically carried out in an alcoholic solvent like methanol or ethanol at cool temperatures to control the reaction rate.

Mechanism of Aldehyde Reduction:

The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated by the solvent during work-up to yield the alcohol.

Caption: Mechanism of NaBH4 Reduction.

Protocol 2: Synthesis of 7-Hydroxymethylcoumarin

Materials and Reagents:

-

7-Formylcoumarin

-

Sodium Borohydride (NaBH₄, 99%)

-

Methanol (anhydrous)

-

Deionized Water

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 7-formylcoumarin (3.0 g, 17.2 mmol) in methanol (100 mL).

-

Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.

-

Reagent Addition: Add sodium borohydride (0.78 g, 20.6 mmol, 1.2 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.[6]

-

Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.

-

Work-up:

-

Cool the reaction mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution to pH ~7.

-

Remove the methanol under reduced pressure.

-

Add deionized water (50 mL) to the residue. A white solid should precipitate.

-

Collect the solid by vacuum filtration using a Büchner funnel, and wash with cold water (2 x 20 mL).

-

-

Purification: The crude product is often of high purity. If necessary, it can be recrystallized from an ethanol/water mixture to yield 7-hydroxymethylcoumarin as a white crystalline solid.

Expected Yield: 85-95%

Alternative Synthetic Route: Bromination and Hydrolysis

An alternative pathway involves the free-radical bromination of the methyl group using N-bromosuccinimide (NBS) with a radical initiator like AIBN or benzoyl peroxide, followed by hydrolysis of the resulting 7-(bromomethyl)coumarin.[7][8]

-

Advantages: Avoids the use of toxic selenium compounds.

-

Disadvantages: Free-radical bromination can sometimes lead to side products, including bromination on the aromatic ring, which can complicate purification.[7] The hydrolysis step may require careful pH control to prevent opening of the lactone ring.

Characterization Data

The synthesized compounds should be characterized to confirm their identity and purity.

| Compound | Molecular Formula | MW ( g/mol ) | Appearance | Melting Point (°C) | Key Spectroscopic Data |

| 7-Methylcoumarin | C₁₀H₈O₂ | 160.17 | White solid | 125-128 | ¹H NMR (DMSO-d₆): δ 7.69 (d, 1H), 7.45 (d, 1H), 7.20 (s, 1H), 6.33 (d, 1H), 2.41 (s, 3H). |

| 7-Formylcoumarin | C₁₀H₆O₃ | 174.15 | Pale yellow solid | 204-206 | ¹H NMR (DMSO-d₆): δ 10.01 (s, 1H), 8.10 (d, 1H), 7.95 (s, 1H), 7.88 (d, 1H), 6.55 (d, 1H). |

| 7-Hydroxymethylcoumarin | C₁₀H₈O₃ | 176.17 | White crystalline solid | 141-143 | ¹H NMR (DMSO-d₆): δ 7.72 (d, 1H), 7.40 (s, 1H), 7.35 (d, 1H), 6.35 (d, 1H), 5.30 (t, 1H, -OH), 4.58 (d, 2H, -CH₂-).[9] IR (KBr, cm⁻¹): ~3400 (O-H), 1720 (C=O, lactone). |

Conclusion

The two-step oxidation-reduction sequence described provides a reliable and efficient method for the synthesis of 7-hydroxymethylcoumarin from 7-methylcoumarin. The choice of selenium dioxide for the oxidation and sodium borohydride for the reduction ensures high selectivity and good yields. This protocol is well-suited for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate safety considerations, particularly concerning the handling of selenium compounds. The final product is a versatile intermediate, opening avenues for the development of novel molecules in medicinal chemistry and materials science.

References

-

Slideshare. (n.d.). Synthesis of 7 hydroxy-4-methyl coumarin. Retrieved from [Link]

-

Sathyabama Institute of Science and Technology. (n.d.). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from phenols. Retrieved from [Link]

- Google Patents. (n.d.). CN101723925A - Preparation method of 7-hydroxy-4-methylcoumarin.

-

PrepChem.com. (n.d.). Synthesis of 7-hydroxy-5-methylcoumarin. Retrieved from [Link]

-

YouTube. (2023, April 12). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). Retrieved from [Link]

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2017). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Retrieved from [Link]

-

YouTube. (2020, April 5). Practical 4: SYNTHESIS OF 7-HYDROXY-4-METHYLCOUMARIN. Retrieved from [Link]

- Google Patents. (n.d.). EP0413152A1 - 7-Hydroxy coumarins having substitutions in the 4 position.

-

IOSR Journal. (2019, July 31). Synthesis And spectral Analysis of 7-hydroxy-4-methyl coumarin7-Hydroxy-4Styryl-2H-chromen-2-one. Retrieved from [Link]

-

SciSpace. (2016, August 12). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 7-Hydroxy-4-(hydroxymethyl)coumarin. Retrieved from [Link]

-

YouTube. (2021, May 24). NBS: Radical Bromination. Retrieved from [Link]

-

ResearchGate. (2015, March 27). (PDF) The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films. Retrieved from [Link]

-

SciSpace. (1988). Selenium dioxide oxidation of alkylcoumarins and related methyl-substituted heteroaromatics. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2017, September 15). 35.pdf. Retrieved from [Link]

-

ACS Publications. (2006). Development of a Scalable Synthetic Process for Selective Bromination of 4-Methyl-3,7-Substituted Coumarins. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-Boc-5-oxaproline. Retrieved from [Link]

-

Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Riley oxidation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

-

Indian Journal of Chemistry. (n.d.). Synthesis, characterisation and X-ray diffraction studies of 8-(4-phenyl-2-azothiazolyl)-7-hydroxy-4-methylcoumarin. Retrieved from [Link]

-

Indian Journal of Chemistry. (n.d.). lQly6 OH. Retrieved from [Link]

-

ResearchGate. (n.d.). A Detailed Bromination Study of 7-Hydroxy-4-Methyl Benzopyran-2-One Under Classical Method and Microwave Irradiation. Retrieved from [Link]

-

PubMed. (n.d.). Inhibitory effects and oxidation of 6-methylcoumarin, 7-methylcoumarin and 7-formylcoumarin via human CYP2A6 and its mouse and pig orthologous enzymes. Retrieved from [Link]

-

Henan Normal University. (n.d.). 1. 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). Retrieved from [Link]

-

AdiChemistry. (n.d.). Selenium dioxide (SeO₂) - Riley oxidation. Retrieved from [Link]

Sources

- 1. Riley oxidation - Wikipedia [en.wikipedia.org]

- 2. adichemistry.com [adichemistry.com]

- 3. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 4. CN101723925A - Preparation method of 7-hydroxy-4-methylcoumarin - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

Application Note: 7-Hydroxymethylcoumarin Photocaging Group

This Application Note is designed for researchers in chemical biology and drug discovery requiring precise spatiotemporal control over bioactive molecules. It details the mechanistic principles, synthetic strategies, and validation protocols for using 7-Hydroxymethylcoumarin (7-HMC) and its derivatives as photocaging groups.

Mechanism, Synthesis, and Uncaging Protocols

Introduction

The 7-hydroxymethylcoumarin (7-HMC) moiety (specifically the coumarin-4-ylmethyl scaffold) represents a "gold standard" in photoremovable protecting groups (PPGs). Its utility stems from a unique combination of properties: tunable absorption via C7-substitution, rapid release kinetics (nanosecond scale), and biocompatible byproducts.

Unlike nitrobenzyl cages, which generate toxic nitroso-aldehydes and suffer from slow dark reactions, coumarin cages operate via a solvent-assisted heterolysis mechanism. This distinction allows for cleaner uncaging in biological media and compatibility with two-photon excitation (2PE) for deep-tissue applications.

Mechanism of Action

Understanding the photophysics of the coumarin cage is critical for optimizing quantum efficiency.[1] The uncaging process is not a simple bond cleavage but a cascade dependent on solvent polarity and ion-pair stability.

The Heterolytic Pathway

Upon irradiation (typically 350–420 nm), the coumarin chromophore is excited to the lowest singlet excited state (

-

Excitation (

): Absorption of a photon populates the -

Heterolysis (

): The -

Contact Ion Pair (CIP): A transient ion pair is formed, consisting of the coumarinylmethyl cation and the payload anion .

-

Escape vs. Recombination:

-

Productive Pathway (

): The CIP dissociates (solvent-separated ion pair), and the cation is trapped by the solvent (usually water), releasing the free payload and forming the coumarin alcohol byproduct.[2] -

Unproductive Pathway (

): The ions recombine to regenerate the starting caged material, lowering the quantum yield (

-

Critical Insight: The stability of the CIP determines efficiency. Polar solvents (water, buffers) stabilize the ions, favoring escape. Non-polar solvents favor recombination.

Mechanistic Visualization

The following diagram illustrates the energy landscape and competing pathways.

Figure 1: Reaction coordinate of coumarin photocaging.[2][3] The critical branch point is the Contact Ion Pair (CIP), where solvent stabilization prevents recombination.

Comparative Analysis of Derivatives

The "7-HMC" scaffold is often modified to shift absorption red (for visible light activation) or improve solubility.

| Derivative | Structure / Substituent | Key Application | ||

| 7-HMC | 7-Hydroxy / 7-Methoxy | ~325 nm | 0.01 - 0.05 | UV activation; robust baseline cage. |

| Bhc | 6-Bromo-7-hydroxy | ~370 nm | 0.05 - 0.10 | Improved 2-photon cross-section (2PE); lower pKa. |

| DEACM | 7-Diethylamino | ~390 nm | 0.15 - 0.30 | Blue light (405 nm) activation ; fastest kinetics. |

| MCM | 7-Methoxy | ~320 nm | < 0.05 | Highly stable; used when UV toxicity is not a concern. |

Selection Guide:

-

Use DEACM for live-cell imaging to avoid UV toxicity and allow standard confocal laser uncaging (405 nm).

-

Use Bhc for two-photon microscopy (740–800 nm excitation).

-

Use 7-HMC for in vitro assays where UV transparency of the buffer is high.

Experimental Protocols

Protocol A: Synthesis of Caged Carboxylates (Steglich Esterification)

This protocol describes caging a bioactive molecule containing a carboxylic acid (e.g., a neurotransmitter or drug) using 7-methoxycoumarin-4-yl methanol.

Reagents:

-

Substrate (R-COOH)

-

7-Methoxycoumarin-4-yl methanol (MCM-OH)

-

DCC (N,N'-Dicyclohexylcarbodiimide)

-

DMAP (4-Dimethylaminopyridine)

-

Solvent: Anhydrous Dichloromethane (DCM) or DMF.

Step-by-Step:

-

Preparation: Dissolve 1.0 equiv of Substrate and 1.1 equiv of MCM-OH in anhydrous DCM under an inert atmosphere (

or Ar). -

Catalyst Addition: Add 0.1 equiv of DMAP.

-

Coupling: Cool the solution to 0°C. Dropwise add 1.1 equiv of DCC dissolved in minimal DCM.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (formation of the less polar ester).

-

Checkpoint: A white precipitate (dicyclohexylurea, DCU) will form.

-

-

Workup: Filter off the DCU precipitate. Wash the filtrate with 0.1 M HCl (to remove DMAP), saturated

, and brine. -

Purification: Dry over

, concentrate, and purify via flash chromatography (Silica gel, Hexane:EtOAc gradient).-

Validation: Verify product mass via LC-MS (ESI+) and purity via

-NMR.

-

Protocol B: Photolysis and Uncaging Validation

This protocol validates the release efficiency and quantifies the quantum yield.[2]

Equipment:

-

Light Source: 365 nm LED (e.g., Thorlabs M365L2) or 405 nm Laser.

-

Quartz Cuvette (1 cm path length).

-

Analytical HPLC or UV-Vis Spectrophotometer.

Step-by-Step:

-

Sample Prep: Prepare a 50 µM solution of the caged compound in Buffer/Acetonitrile (50:50).

-

Note: A purely aqueous buffer may cause precipitation; 50% organic co-solvent ensures solubility and mimics the "solvated" environment of a protein pocket.

-

-

Dark Control: Keep one aliquot in the dark. Inject into HPLC to establish

baseline. -

Irradiation: Irradiate the sample with a collimated beam (

).-

Time points: 0, 30s, 1min, 5min, 10min.

-

-

Quantification: Analyze aliquots by HPLC.

-

Track: Disappearance of Caged Peak (

min) and appearance of Free Payload (

-

-

Data Analysis: Plot [Concentration] vs. [Irradiation Time].

-

Success Criteria: >90% conversion within 10 minutes at 10 mW/cm².

-

Workflow Visualization

Figure 2: End-to-end workflow for synthesis and validation of coumarin-caged compounds.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Solubility | Coumarin is hydrophobic. | Use sulfonated coumarin derivatives or add PEG linkers. Ensure <1% DMSO in cell assays. |

| Slow Uncaging | Recombination of CIP ( | Switch to DEACM (stabilizes cation). Ensure solvent is polar enough (add water/buffer). |

| Hydrolysis in Dark | Linker instability. | Esters are stable. Carbonates/Carbamates are stable. Avoid phosphate esters at low pH if not necessary. |

| Inner Filter Effect | High concentration. | If |

References

-

Schade, B. et al. (1999). Wavelength-selective uncaging of bioactive compounds.[4][5][6] The Journal of Organic Chemistry.

-

Hagen, V. et al. (2001). [7-(Dialkylamino)coumarin-4-yl]methyl-caged compounds as ultrafast and effective long-wavelength phototriggers.[7] Angewandte Chemie International Edition.

-

Furuta, T. et al. (1999). Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis. Proceedings of the National Academy of Sciences.

-

Bender, C.L. et al. (2002). Photochemistry of the coumarin-4-ylmethyl phototrigger: A theoretical and experimental study. Journal of the American Chemical Society.

-

Klán, P. et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews.

Sources

- 1. The fate of the contact ion pair determines the photochemistry of coumarin-based photocleavable protecting groups - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Optically selective two-photon uncaging of glutamate at 900 nm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [7-(Dialkylamino)coumarin-4-yl]methyl-Caged Compounds as Ultrafast and Effective Long-Wavelength Phototriggers of 8-Bromo-Substituted Cyclic Nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Detection of 7-Hydroxymethylcoumarin in CYP2A6 Metabolism Assays

Introduction

Cytochrome P450 2A6 (CYP2A6) is the primary enzyme responsible for the metabolism of nicotine, cotinine, and various pharmaceutical agents (e.g., fadrozole, letrozole).[1] While the 7-hydroxylation of coumarin to 7-hydroxycoumarin (7-HC) is the canonical "gold standard" probe reaction for CYP2A6 activity, the metabolism of 7-Methylcoumarin (7-MC) presents a more complex and mechanistically rich target for investigation.

This application note details the protocol for detecting 7-Hydroxymethylcoumarin (7-HMC) , the specific hydroxylated metabolite of 7-Methylcoumarin. Unlike the standard coumarin assay, the 7-MC assay is unique because 7-Methylcoumarin acts as both a substrate and a mechanism-based inhibitor (MBI) of CYP2A6. The hydroxylation of the methyl group at position 7 yields 7-HMC, while a competing pathway generates a reactive tautomer (7-methylene-7H-chromene-2-ol) that covalently binds to and inactivates the enzyme.

This guide provides a validated workflow for quantifying 7-HMC formation using LC-MS/MS (preferred for specificity) and fluorescence spectroscopy, offering critical insights for researchers studying CYP2A6 kinetics and inhibition mechanisms.

Assay Principle & Mechanism

Enzymatic Reaction

The reaction is dependent on NADPH and molecular oxygen. CYP2A6 catalyzes the hydroxylation of the methyl group on the coumarin scaffold.[1]

Mechanism-Based Inhibition (MBI)

Crucially, the reaction proceeds through a bifurcated pathway. The formation of 7-HMC represents the productive metabolic turnover. However, the abstraction of a hydrogen atom from the 7-methyl group can also lead to a reactive methide intermediate, which alkylates the heme or apoprotein of CYP2A6, resulting in time-dependent inhibition.

Figure 1: Bifurcated metabolic pathway of 7-Methylcoumarin by CYP2A6, showing productive metabolite formation vs. mechanism-based inactivation.[2]

Materials & Reagents

Biological Materials

-

Enzyme Source: Recombinant human CYP2A6 (Supersomes™ or Baculosomes®) is recommended for kinetic characterization to avoid interference from other isoforms. Human Liver Microsomes (HLM) can be used but require specific CYP2A6 inhibitors (e.g., tryptamine) for validation.

-

Control: Mock-transfected microsomes or HLM inactivated by heat (60°C for 10 min).

Chemicals[1][2][3][4][5][6]

-

Standard: 7-Hydroxymethylcoumarin (Synthetic standard for calibration).

-

Cofactor: NADPH regenerating system (NADP+, Glucose-6-phosphate, G6P dehydrogenase) or solid NADPH (freshly prepared).

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

-

Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Coumarin-d4 or Chlorpropamide).

Experimental Protocol

Preparation of Stocks

-

Substrate Stock: Dissolve 7-Methylcoumarin in Methanol or DMSO. Final organic solvent concentration in the assay must be <1% (v/v) to prevent solvent-based inhibition.

-

Target Stock Conc: 10 mM.[5]

-

-

Standard Curve: Prepare serial dilutions of 7-Hydroxymethylcoumarin in the same matrix (inactivated microsomes) to account for matrix effects. Range: 0.05 µM – 10 µM.

Incubation Procedure

Note: Due to the MBI nature of 7-MC, linearity is compromised at long incubation times. Keep incubation times short (≤ 10-20 mins).

-

Pre-incubation:

-

Mix Buffer (100 mM KPi, pH 7.4) and Microsomes (0.5 mg/mL protein final) in reaction tubes/plate.

-

Add 7-Methylcoumarin (Typical

range: 0.5 – 5 µM; test at 10 µM for screening). -

Equilibrate at 37°C for 5 minutes.

-

-

Start Reaction:

-

Add NADPH (1 mM final concentration) to initiate the reaction.

-

-

Incubation:

-

Incubate at 37°C with shaking (approx. 300 rpm).

-

Time: 10 minutes (Strictly controlled).

-

-

Termination:

-

Add Stop Solution (Ice-cold ACN with Internal Standard) at a 1:1 or 2:1 ratio to the reaction volume.

-

Example: Add 100 µL Stop Solution to 100 µL reaction mix.

-

-

Sample Prep:

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 3,000 x g for 15 minutes at 4°C to pellet protein.

-

Transfer supernatant to HPLC vials or a fresh plate.

-

Detection Methods

Method A: LC-MS/MS (Recommended)

LC-MS/MS offers superior specificity, distinguishing 7-HMC from the parent substrate and potential tautomers.

-

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Agilent 6495).

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[6]

-

Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 3 minutes.

MRM Transitions:

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |

|---|

| 7-Hydroxymethylcoumarin | 177.1 (

Method B: Fluorescence Spectroscopy (High Throughput)

Suitable for rapid screening if high specificity is not required and background fluorescence from 7-MC is negligible.

-

Instrument: Multi-mode Microplate Reader.

-

Plate: Black, flat-bottom 96-well plates.

-

Wavelengths:

-

Excitation: 360 nm (bandwidth 9 nm).

-

Emission: 450 nm (bandwidth 20 nm).

-

-

Note: 7-Hydroxymethylcoumarin has spectral properties similar to 7-hydroxycoumarin. Ensure the substrate (7-MC) does not fluoresce significantly at these wavelengths.

Data Analysis & Validation

Kinetic Parameters

Plot the velocity of 7-HMC formation (

-

Typical

for CYP2A6: 0.5 – 2.0 µM. -

Acceptance Criteria:

for the fit.

MBI Assessment (Inactivation Rate)

To characterize the "suicide inhibition" aspect:

-

Pre-incubate CYP2A6 with 7-MC and NADPH for varying times (0, 5, 10, 20 min).

-

Dilute an aliquot (10-fold) into a secondary reaction mixture containing a standard probe (e.g., Coumarin) at saturating concentration.

-

Measure residual activity.

-

Plot

vs. Pre-incubation Time to determine

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Non-linear kinetics | MBI (Enzyme inactivation) | Reduce incubation time to <10 mins or reduce [Enzyme]. |

| High Background | Substrate fluorescence | Switch to LC-MS/MS or optimize Ex/Em bandwidths. |

| Low Sensitivity | Ion suppression (LC-MS) | Improve extraction (Liquid-Liquid Extraction with Ethyl Acetate) or dilute samples. |

| Variable Replicates | Substrate solubility | Ensure 7-MC is fully dissolved in stock; keep organic solvent <1%. |

Workflow Diagram

Figure 2: Step-by-step experimental workflow for the detection of 7-Hydroxymethylcoumarin.

References

-

Juvonen, R. O., et al. (2016). "Inhibitory effects and oxidation of 6-methylcoumarin, 7-methylcoumarin and 7-formylcoumarin via human CYP2A6 and its mouse and pig orthologous enzymes." Xenobiotica, 46(1), 14-24.

-

Beddard, G. S., et al. (1977).[8] "Concerning the fluorescence of some 7-hydroxycoumarins and related compounds." Journal of the Chemical Society, Perkin Transactions 2, 262-267.[8]

-

Baranczewski, P., et al. (2006). "Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development." Pharmacological Reports, 58(4), 453-472.

-

Pelkonen, O., et al. (2000). "Coumarin 7-hydroxylation: characteristics and regulation in mouse and man." Xenobiotica, 30(12), 1161-1173.

Sources

- 1. US20090285797A1 - Use of inhibitors of cyp2a6 for regulating nicotine metabolism - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Thermo Scientific Chemicals 7-Hydroxy-4-methylcoumarin, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.at]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. agilent.com [agilent.com]

- 8. Concerning the fluorescence of some 7-hydroxycoumarins and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Application Note: Functionalization of 7-Hydroxymethylcoumarin (7-HMC) for Bioconjugation

Strategic Overview

Coumarin derivatives are cornerstones of fluorescence imaging due to their high quantum yields, large Stokes shifts, and blue emission profiles (typically

This guide details the functionalization of the hydroxymethyl group to create two classes of bioconjugation reagents:

-

NHS-Carbonates: For non-selective labeling of primary amines (Lysines).

-

Coumarin-Azides: For site-specific "Click" chemistry (CuAAC).

Critical Isomer Note: Stability vs. Photocleavage

Before proceeding, verify the regiochemistry of your starting material.

-

7-Hydroxymethylcoumarin (7-HMC): The

is at position 7.[1] Linkages formed here are generally stable and suitable for permanent fluorescent labeling. -

(Coumarin-4-yl)methyl derivatives: If the

is at position 4 (e.g., 7-methoxycoumarin-4-yl-methanol), the resulting esters/carbamates are photocleavable (caged compounds). If your goal is permanent labeling, ensure you are using the 7-isomer or a non-photolabile 4-isomer variant [1].

Chemical Activation Workflows

The hydroxymethyl group is a weak nucleophile and a poor leaving group. Direct conjugation is inefficient. We must "activate" this handle.

Diagram 1: Activation Pathways

The following flowchart outlines the decision matrix for functionalizing 7-HMC based on the target biomolecule.

Caption: Divergent synthesis pathways for converting the hydroxymethyl handle into amine-reactive (top) or click-reactive (bottom) motifs.